3-Methyl-1-oxa-5-azaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88523-25-5 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-1-oxa-5-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 |
InChI Key |
QVFDMOKAEUGBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCCCC2)OC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 1 Oxa 5 Azaspiro 5.5 Undecane and Analogous Scaffolds
Strategies for Constructing the Spiro[5.5]undecane Framework
Robinson Annulation Approaches for Heterospiro[5.5]undecan-9-ones
The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry, traditionally used to create six-membered rings. nih.govescholarship.org The process involves a Michael addition followed by an intramolecular aldol (B89426) condensation. escholarship.org This methodology has been adapted for the synthesis of heterocyclic spiro compounds, including heterospiro[5.5]undecan-9-ones.
Research has demonstrated that 3-heterospiro[5.5]undec-7-en-9-ones can be synthesized by reacting 4-substituted heterocyclic aldehydes with methyl vinyl ketone. nih.gov Subsequent hydrogenation of the resulting enone yields the saturated 3-heterospiro[5.5]undecan-9-ones. nih.govnih.gov The starting aldehydes can be prepared from corresponding heterocyclic ketones, such as 1-methylpiperidin-4-one, through a Wittig reaction to form an enol ether, followed by acidic hydrolysis. nih.gov
Furthermore, an aza-Robinson annulation strategy has been developed, which involves the conjugate addition of cyclic imides to vinyl ketones, followed by an intramolecular aldol condensation mediated by trifluoromethanesulfonic acid (TfOH) to produce fused bicyclic amides. rsc.org This approach expands the utility of the Robinson annulation to nitrogen-containing heterocyclic systems.
| Starting Material | Intermediate Product | Final Aldehyde Product | Reference |
|---|---|---|---|
| 1-Methylpiperidin-4-one | 4-(Methoxymethylene)-1-methylpiperidine | 1-Methyl-4-piperidinecarboxaldehyde | nih.gov |
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a broad class of reactions that are highly effective for constructing cyclic and spirocyclic systems. By tethering the reacting functional groups within the same molecule, these reactions can proceed with high efficiency and stereocontrol.
The [3+2] cycloaddition between a nitrone and an alkene is a powerful tool for synthesizing isoxazolidine (B1194047) rings, which are valuable precursors to 1,3-aminoalcohols. This 1,3-dipolar cycloaddition is a concerted, pericyclic process. scispace.com When applied in an intramolecular fashion, it provides an efficient route to complex spirocyclic and fused-ring systems. scispace.comacs.org
In this strategy, a ketone containing both a chloro and an alkene functionality can be treated with hydroxylamine. This initiates a cascade reaction involving condensation to an oxime, cyclization to a nitrone, and a subsequent intramolecular 1,3-dipolar cycloaddition. acs.org This process yields tricyclic isoxazolidines, often as single stereoisomers. acs.org The resulting N-O bond in the isoxazolidine product can then be reductively cleaved to furnish the desired spirocyclic amines. acs.org The regioselectivity of the cycloaddition can be influenced by substituents on the alkene dipolarophile, with cyano groups playing a notable role in directing the formation of specific ring-fused adducts under thermodynamic control. scispace.com
A highly effective strategy for constructing the azaspiro[5.5]undecane skeleton involves a tandem reaction sequence combining a conjugate addition and a dipolar cycloaddition. nih.govresearchgate.netosi.lv This cascade process often utilizes a reactant that can function as both a Michael acceptor and a dipolarophile, such as 2,3-bis(phenylsulfonyl)-1,3-butadiene. researchgate.net
The reaction is initiated by the conjugate addition of an oxime to the diene. This is followed by a proton transfer, which generates a transient nitrone intermediate. nih.govresearchgate.net This nitrone then rapidly undergoes an intramolecular 1,3-dipolar cycloaddition with the tethered vinyl sulfone. researchgate.net The resulting bicyclic isoxazolidine cycloadduct contains the core azaspiro[5.5]undecane framework. Reductive cleavage of the nitrogen-oxygen bond in the isoxazolidine adduct, for example using sodium amalgam (Na/Hg), yields the functionalized azaspiro[5.5]undecane. osi.lv This method has been successfully applied to the total synthesis of alkaloids like (±)-2,7,8-epi-perhydrohistrionicotoxin. researchgate.netosi.lv
| Step | Description | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| 1 | Conjugate addition of an oxime to a diene. | Cyclohexanone oxime, 2,3-bis(phenylsulfonyl)-1,3-butadiene | nih.govresearchgate.net |
| 2 | Formation of a transient nitrone via proton transfer. | Nitrone intermediate | researchgate.net |
| 3 | Intramolecular 1,3-dipolar cycloaddition. | Bicyclic isoxazolidine adduct | osi.lv |
| 4 | Reductive N-O bond cleavage. | 5% Na/Hg | osi.lv |
Acid-catalyzed intramolecular reactions provide a powerful means to construct heterocyclic rings. In the context of the 1-oxa-5-azaspiro[5.5]undecane framework, a notable acid-catalyzed method is the Prins cyclization. The Prins reaction typically involves the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile.
A Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally related to the target scaffold. nih.govacs.org This method involves the coupling of aldehydes with a substrate such as N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide in the presence of an acid catalyst. nih.gov This represents a formal hydroamination/etherification cascade to build the spiromorpholinotetrahydropyran system. Similarly, the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives for studying antituberculosis activity has been achieved using a Prins cyclization approach. scispace.comosi.lv
Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. A specific and elegant application is the intramolecular ipso-Friedel-Crafts allylic alkylation of phenols, which provides access to spirocyclic dienones. nih.gov
This reaction represents the first successful palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of phenols. nih.gov The method has been applied to the catalytic enantioselective construction of an all-carbon quaternary spirocenter. nih.gov While the reported examples focus on the synthesis of spiro[4.5]cyclohexadienones, the underlying principle is significant. nih.govresearchgate.net Computational studies using density functional theory (DFT) have been employed to elucidate the mechanism of the spirocyclization step and to understand the preferential formation of five-membered spiro rings over six-membered ones. researchgate.net The reaction proceeds through an unexpected eleven-membered oxapalladacycle intermediate in cases of ortho-selective allylation. researchgate.net Attempts to synthesize the spiro[5.5]cyclohexadienone derivative via this method resulted in a low yield, with O-alkylation being the predominant pathway. researchgate.net
Intramolecular Hydrogen Atom Transfer (HAT) Reactions Promoted by N-Radicals
The formation of the piperidine (B6355638) ring within spirocyclic structures can be achieved through intramolecular hydrogen atom transfer (HAT) reactions initiated by nitrogen-centered radicals. This methodology provides a powerful tool for C-H functionalization at a remote carbon atom. In this process, a nitrogen radical, generated from a suitable precursor, abstracts a hydrogen atom from a specific carbon within the same molecule, typically in a 1,5-fashion, to form a new carbon-centered radical. This radical intermediate can then undergo further reactions, such as oxidation and cyclization, to yield the desired heterocyclic product.
A common method for generating the necessary N-radicals involves the reaction of precursors like N-phosphoramidates or N-tert-butoxycarbonylamides with hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of iodine. csic.es The N-radical formed participates in a 1,5-hydrogen abstraction, leading to the formation of pyrrolidine (B122466) or piperidine rings. csic.es This strategy has been successfully employed to synthesize complex bicyclic systems like octahydropyrano[3,2-b]pyrrole structures. csic.es The reaction conditions are generally mild, and the yields are often comparable to those achieved in analogous reactions involving oxygen-centered radicals. csic.es Another approach involves the 1,5-HAT of α-iminyl radical cations, which can serve as a platform for subsequent annulation reactions to build fused pyridine (B92270) derivatives. rsc.org
Table 1: Example of Intramolecular HAT Reaction for Pyrrolidine Synthesis
| Starting Material | Oxidant | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| N-Phosphoramidate | (Diacetoxyiodo)benzene (DIB)/Iodine | Octahydropyrano[3,2-b]pyrrole derivative | Comparable to O-radical methods | csic.es |
| N-tert-Butoxycarbonylamide | Iodosylbenzene/Iodine | Hexahydro-2H-furo[3,2-b]pyrrole derivative | Good | csic.es |
Dearomatizative Cyclization Processes
Dearomative cyclization has emerged as a potent strategy for the synthesis of spirocyclic compounds from planar, aromatic precursors. This process disrupts an aromatic system to create a spirocyclic, three-dimensional structure. A notable example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives using a gold and palladium sequential relay catalysis system. researchgate.net
In this tandem reaction, an enynamide is first treated with a gold catalyst to generate a furan-derived azadiene intermediate. This is followed by an in-situ [4+2] cycloaddition with a π-allyl palladium complex, which is generated from a vinyl benzoxazinanone. This method efficiently constructs the oxa-azaspiro[4.5]decane skeleton with high diastereoselectivity and good yields across numerous examples. researchgate.net This approach highlights the power of tandem catalysis to rapidly build molecular complexity and access spiroheterocycles from readily available starting materials. researchgate.net
Table 2: Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives
| Catalyst System | Reaction Type | Achieved Yields | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Au/Pd Relay Catalysis | Tandem Cyclization / [4+2] Cycloaddition | 31–97% | 6:1 to >20:1 | researchgate.net |
Multi-Component Reactions for Spiroazetidine Formation
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient for generating molecular diversity. researchgate.netnih.gov While the target compound contains a piperidine ring, the principles of MCRs are broadly applicable and have been used to form analogous spiroazetidines (four-membered rings).
One prominent method for synthesizing azetidine (B1206935) rings is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. rsc.org A synthetic approach for creating spiro[azetidine-2,3′-indoline]-2′,4-diones involves the one-pot reaction of substituted acetic acids with Schiff bases. In this reaction, a ketene (B1206846) is generated in situ from the acetic acid using oxalyl chloride, which then reacts with the imine of the Schiff base to form the spiro-β-lactam structure. rsc.org The diastereoselectivity of the spiro-lactam formation can be controlled by the reaction conditions. rsc.org The synthesis of multifunctional spirocyclic azetidines has also been achieved in two steps from common cyclic carboxylic acids, involving the synthesis of azetidinones followed by reduction. nih.gov MCRs offer significant advantages by reducing the number of synthetic steps, saving time, and minimizing waste, making them valuable in drug discovery and organic synthesis. researchgate.netmdpi.com
Functionalization and Derivatization Strategies on the 1-Oxa-5-azaspiro[5.5]undecane Core
Once the core spirocyclic structure is assembled, further functionalization and derivatization can be performed to introduce a variety of substituents, allowing for the fine-tuning of the molecule's properties.
Introduction of Substituents via Alkylation
Alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atom of the azaspiro-scaffold. In the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a key step involves N-alkylation. acs.org After the formation of the spirocyclic core and subsequent deprotection of a Boc-protected nitrogen atom, the target compounds are obtained in good yields by reacting the free secondary amine with various alkylating agents in the presence of a base like potassium carbonate and an additive such as sodium iodide. acs.org This versatile method allows for the introduction of a wide range of substituents at the nitrogen atom. acs.org
Acylation Reactions
Acylation is another crucial functionalization reaction, often used to introduce acyl groups onto the nitrogen atom, which can serve as a key step in the construction of the spirocycle itself. For instance, in a synthetic route towards 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, an aminoalcohol intermediate is acylated with an appropriate acyl halide, such as 2-chloropropionyl chloride. acs.org This acylated intermediate then undergoes an intramolecular cyclization upon treatment with a strong base like potassium tert-butoxide to yield the final spirocyclic compound. acs.org The reaction conditions for acylation can be modified to minimize the formation of byproducts, especially when other reactive functional groups are present in the molecule. acs.org
Hydrogenation of Unsaturated Precursors
The synthesis of saturated spirocycles like 1-oxa-5-azaspiro[5.5]undecane can be effectively achieved through the hydrogenation of unsaturated precursors. This strategy is particularly useful when the initial synthetic route yields an unsaturated spirocyclic intermediate. For example, unsaturated spirocyclic lactams can be subjected to hydrogenation to produce the corresponding fully saturated spirocyclic lactams. researchgate.net These saturated lactams can then be further transformed, for instance, by reduction of the lactam group, to give access to versatile building blocks like 2-spiro piperidines. researchgate.net This hydrogenation step is critical for accessing the saturated core structure, which is often a key feature of bioactive molecules.
Stereoselective Synthesis of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane Enantiomers and Diastereomers
Detailed research and specific methodologies for the stereoselective synthesis of the individual enantiomers and diastereomers of this compound are not extensively documented in publicly available scientific literature. General principles of asymmetric synthesis, however, can be applied to conceptualize potential routes to these chiral molecules. These approaches typically involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.
While direct methods for the target compound are not readily found, the synthesis of analogous spirocyclic systems provides insight into the strategies that could be adapted. For instance, the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through methods like the use of α-amino nitriles derived from chiral starting materials. sigmaaldrich.comresearchgate.net These syntheses often involve the generation of iminium ions and subsequent intramolecular cyclization, where the stereochemistry is directed by a pre-existing chiral center. sigmaaldrich.com
Another relevant area is the stereocontrolled synthesis of other oxa-azaspiro compounds. For example, stereoselective methods have been developed for 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane precursors, which are structurally related. These methods include the hydrogenation of a dihydrofuran intermediate to establish a specific stereocenter.
The synthesis of various spirocyclic lactams has also been explored with high diastereoselectivity, often employing chiral non-racemic starting materials that undergo rearrangement or cyclization. researchgate.net Such strategies could potentially be modified for the synthesis of this compound by selecting appropriate chiral building blocks.
In the absence of specific literature, a hypothetical approach to the stereoselective synthesis of this compound could involve the strategies outlined in the table below. These are based on established principles of asymmetric synthesis.
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Potential Starting Materials |
| Chiral Auxiliary | A chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the spirocyclic core. The auxiliary would then be removed in a later step. | A chiral amine or alcohol attached to a piperidine or a side chain precursor. |
| Chiral Pool Synthesis | This approach would utilize a readily available enantiopure starting material, such as a derivative of a natural amino acid or sugar, to construct the spirocyclic system. | Enantiopure amino alcohols or piperidine derivatives. |
| Asymmetric Catalysis | A chiral catalyst could be employed to control the stereochemistry of a key bond-forming reaction, such as a cyclization or an alkylation step. | Prochiral piperidine derivative and a chiral Lewis acid or organocatalyst. |
| Diastereoselective Cyclization | A substrate with existing stereocenters could undergo a cyclization reaction where the formation of the new stereocenter at the spiro-junction is influenced by the existing chirality. | A substituted piperidine with a chiral side chain designed to cyclize. |
Further research would be required to develop and optimize these potential synthetic routes to obtain the specific enantiomers and diastereomers of this compound.
Reaction Pathways and Transformations of the Spiro 5.5 Undecane System
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions provide powerful methods for altering the core structure of spirocyclic compounds. These transformations are typically driven by the formation of more stable ring systems or the release of ring strain.
Ring expansions of spirocycles can be achieved through various mechanisms, including the opening of a strained ring fused to the spiro center. For instance, the ring expansion of spirocyclopropanes can be facilitated by the push-pull effect of activating groups, which polarizes the carbon-carbon bond and enables reactions with dipolarophiles. organicreactions.org A notable example is the nucleophilic ring opening of spirocyclopropyl oxindoles with potassium isocyanate, which yields spiro[pyrrolidone-3,3'-oxindole] derivatives. organicreactions.org This method highlights the use of isocyanates as effective N-nucleophiles for the ring expansion of spirocyclopropanes. organicreactions.org
Conversely, ring contractions can be employed to synthesize smaller, more strained ring systems from larger, more readily available ones. researchgate.net These reactions are often driven by the formation of a more stable carbocation intermediate. researchgate.net Anionic, cationic, and carbenoid reactive intermediates can all facilitate ring contraction processes. researchgate.net A relevant example in the context of aza-heterocycles is the photo-promoted ring contraction of pyridines with silylborane to produce pyrrolidine (B122466) derivatives. nih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine intermediate and demonstrates the potential for skeletal editing of nitrogen-containing rings. nih.gov
| Transformation | Reactant Type | Reagent/Condition | Product Type |
| Ring Expansion | Spirocyclopropyl oxindole | Potassium isocyanate | Spiro[pyrrolidone-3,3'-oxindole] |
| Ring Contraction | Pyridine (B92270) | Silylborane, light | Pyrrolidine derivative |
Heteroatom Cleavage and Rearrangement Processes
The presence of heteroatoms in the 1-oxa-5-azaspiro[5.5]undecane system introduces reactive sites for specific cleavage and rearrangement reactions, enabling further functionalization and transformation of the scaffold.
The nitrogen-oxygen bond in the oxaza-spirocycle represents a key functional group that can be selectively cleaved under reductive conditions. This transformation is valuable for converting the heterocyclic system into other useful structural motifs, such as γ-amino alcohols. The N-O bond is relatively weak and can be cleaved by various reducing agents.
Common methods for the reductive cleavage of N-O bonds in related heterocyclic systems like isoxazolines include hydrogenolysis with Raney nickel, or the use of reagents such as lithium aluminum hydride (LiAlH4), samarium(II) iodide (SmI2), or molybdenum hexacarbonyl (Mo(CO)6). For instance, the cleavage of the N-O bond in 2-isoxazolines can lead to the formation of β-hydroxy imines, which can be further hydrolyzed to β-hydroxy ketones. In the context of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane, such a cleavage would be expected to yield a piperidine (B6355638) derivative with a hydroxylated side chain. Metal-free methods for N-O bond cleavage have also been developed, utilizing organic super-electron donors, offering a milder and more selective alternative to traditional metal-based reagents.
| Reagent/Catalyst | Substrate Type | Product Type |
| Raney Nickel/AlCl3 | Heterobicycloalkene-fused 2-isoxazolines | Heterobicycle-fused β-hydroxyketones |
| Mo(CO)6 | Carbobicycle-fused 2-isoxazolines | Cyclopentene derivatives |
| Organic Super-electron Donor | Weinreb Amides | Reduced Amides |
In synthetic strategies involving aza-spirocycles, a sulfinyl group can be employed as a protecting group for the nitrogen atom. The subsequent removal of this group is a crucial step to liberate the free amine. The cleavage of an N-sulfinyl group to yield an amine hydrochloride can typically be achieved under acidic conditions.
While direct literature on the cleavage of sulfinyl moieties from this compound is not available, the general principle of sulfinamide hydrolysis can be applied. N-sulfinyl amines have been utilized as nitrogen nucleophiles in asymmetric intramolecular aza-Michael reactions to form chiral substituted piperidines. The removal of the sulfinyl group is a standard deprotection step, often accomplished by treatment with a strong acid such as hydrochloric acid (HCl) in a suitable solvent like methanol (B129727) or dioxane. This process protonates the nitrogen atom and facilitates the departure of the sulfinyl group as a sulfinate derivative, resulting in the formation of the corresponding amine hydrochloride salt. This method is advantageous as it often provides a crystalline product that is easily purified.
Catalytic Transformations Involving the Spiro Center
The unique topology of the spiro[5.5]undecane system allows for catalytic transformations that can construct or modify the spirocyclic framework with high efficiency and selectivity.
Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of a variety of carbo- and heterocyclic systems, including spirocycles. This reaction involves the intramolecular cyclization of a diene precursor in the presence of a ruthenium catalyst, such as a Grubbs-type catalyst.
The synthesis of aza-spirocycles like this compound can be envisioned through an RCM approach. A suitable acyclic precursor containing two terminal olefinic groups, correctly positioned on the nitrogen and the oxygen-bearing side chain, could undergo intramolecular cyclization to form the spirocyclic core. The presence of heteroatoms like nitrogen and oxygen is generally well-tolerated by modern ruthenium catalysts. The efficiency of the RCM reaction can be influenced by factors such as the length of the tethers connecting the olefins and the specific generation of the ruthenium catalyst used.
Recent advancements in synthetic methodology have enabled the construction of spirocyclic systems through metal-free C-H and C-C bond activation. This approach offers a more sustainable and cost-effective alternative to traditional transition-metal-catalyzed methods.
A notable example is the regioselective transformation of unactivated cyclopropane (B1198618) building blocks into spirocyclic amine-boranes. This process involves a tandem C-H bond activation and subsequent C-C bond cleavage of cyclopropane amine-boranes (CABs) to form spirocyclic amine-boranes (SABs). This intramolecular reaction is catalyzed by a Brønsted acid, such as triflimide (Tf2NH), and results in the formation of a spirocyclic scaffold with a nitrogen spiroatom. These spirocyclic amine-boranes are valuable intermediates that can be further modified for applications in drug discovery.
Advanced Spectroscopic and Structural Characterization of 3 Methyl 1 Oxa 5 Azaspiro 5.5 Undecane Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. For derivatives of 1-oxa-5-azaspiro[5.5]undecane, ¹H, ¹³C, and specialized techniques like ¹⁹F NMR are invaluable for assigning proton and carbon environments, and for studying interactions with biological targets.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. In the context of 3-Methyl-1-oxa-5-azaspiro[5.5]undecane analogs, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the protons on the piperidine (B6355638) and tetrahydropyran (B127337) rings, and any substituents on the nitrogen atom.
For example, in N-acylated analogs, the chemical shifts and multiplicities of the protons adjacent to the nitrogen and oxygen atoms are particularly diagnostic. The complexity of the spectra, often with overlapping multiplets for the methylene (B1212753) protons of the two rings, necessitates the use of two-dimensional NMR techniques (like COSY and HSQC) for unambiguous assignment.
Table 1: Representative ¹H NMR Data for an N-Acetylated Amine Analog
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₃ (acetyl) | 2.00 | s | - |
| CH₂ (piperidine ring) | 1.72-2.04 | m | - |
| N-CH₂ (piperidine ring) | 3.29 | q | 7.1 |
| O-CH₂ (tetrahydropyran ring) | 4.41 | d | 5.7 |
| NH | 6.01 | br s | - |
Note: Data is representative and based on general values for acetylated amines. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound analogs, the ¹³C NMR spectrum would clearly show the spiro carbon, the carbons of the tetrahydropyran and piperidine rings, and the methyl carbon.
The chemical shifts of the carbons bonded to the heteroatoms (oxygen and nitrogen) are particularly informative. The spiro carbon, being a quaternary carbon bonded to two other carbons, a nitrogen, and an oxygen (in a related system), would have a characteristic chemical shift.
Table 2: Representative ¹³C NMR Data for an N-Acetylated Amine Analog
| Carbon | Chemical Shift (δ) ppm |
| C=O (acetyl) | 170.21 |
| CH₃ (acetyl) | 22.69 |
| CH₂ (piperidine ring) | 25.45, 26.01, 30.50 |
| N-CH₂ (piperidine ring) | 45.51 |
| Spiro C | ~70-80 (estimated) |
| C-O (tetrahydropyran ring) | ~60-70 (estimated) |
| CH₂ (tetrahydropyran ring) | ~20-40 (estimated) |
Note: Data is representative and based on general values for acetylated amines and related heterocyclic systems. rsc.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Ligand Binding Studies
¹⁹F NMR has emerged as a powerful tool for studying ligand-protein interactions, particularly in drug discovery. nih.gov The introduction of a fluorine atom into a ligand, such as a derivative of this compound, provides a sensitive probe for monitoring binding events. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity and sharp signals.
In a typical ligand binding experiment, the ¹⁹F NMR spectrum of the fluorinated ligand is monitored upon the addition of a target protein. Changes in the chemical shift, line width, or intensity of the ¹⁹F signal can provide information about the binding affinity (Kd), stoichiometry, and the local environment of the fluorine atom in the bound state. This technique is particularly advantageous as it provides a clear window for observation without interference from the complex background signals of a biological matrix. For instance, fluorinated aromatic amino acids have been successfully used as sensitive ¹⁹F NMR probes for studying bromodomain-ligand interactions. nih.gov This approach could be extended to fluorinated analogs of this compound to investigate their binding to pharmacological targets. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For a crude sample of a this compound derivative, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond (if unsubstituted), C-H bonds, and C-O ether linkage.
Table 3: IR Absorption Bands for a Crude this compound Derivative
| Functional Group | Wavenumber (νmax) cm⁻¹ | Description |
| N-H stretch | 3450 | Secondary amine |
| C=N stretch (Schiff's base impurity) | 1660 | Weak intensity |
| C-H stretch (aliphatic) | 1460, 1450 | CH₂ and CH₃ groups |
| C-O stretch (ether) | 1160, 1040 | Tetrahydropyran ring |
Note: Data obtained from the synthesis of 1-[3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl]butan-1,3-dione. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the heteroatoms and the spiro center, leading to the formation of stable carbocations and radical cations. The study of fragmentation patterns of related heterocyclic systems, such as N-[5,5-dimethyl-2(5H)-thienyliden]amines, shows that the nature of substituents significantly influences the fragmentation pathways.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
For a chiral molecule like this compound, X-ray crystallography of a single crystal would unambiguously determine the relative and absolute stereochemistry of the chiral centers, including the spiro carbon and the carbon bearing the methyl group. It would also reveal the preferred conformation of the piperidine and tetrahydropyran rings in the crystal lattice. For instance, a single crystal X-ray diffraction study of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate revealed that the dioxopyran ring adopts a twist boat conformation. researchgate.net Such studies on analogs of this compound would provide crucial insights into their solid-state conformational preferences, which can be important for understanding their interaction with biological receptors.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and the determination of enantiomeric excess in chiral compounds such as this compound and its analogs. The inherent chirality of these spiroketal amides, owing to the presence of one or more stereocenters, necessitates the use of specialized chiral stationary phases (CSPs) to resolve the enantiomers. The accurate quantification of each enantiomer is critical, as they often exhibit different pharmacological and toxicological profiles.
The determination of chemical purity is typically the initial step before proceeding to chiral separation. This is often accomplished using a standard reversed-phase HPLC method. For instance, a C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like acetic acid to improve peak shape.
For the crucial task of separating enantiomers, polysaccharide-based CSPs are frequently the columns of choice. These include derivatives of cellulose (B213188) and amylose, such as Chiralpak® and Chiralcel® columns. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase. The selection of an appropriate CSP and the optimization of the mobile phase composition are often achieved through a process of screening various columns and solvent systems. Mobile phases in chiral HPLC can be broadly categorized into normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile) modes.
Research findings on the HPLC analysis of structurally related spirocyclic amides and piperidine derivatives provide a framework for the expected analytical approach for this compound analogs. For example, in the analysis of related piperidine derivatives, methods have been developed that allow for the detection and quantification of impurities at very low levels.
The following tables represent typical data that would be generated during the HPLC analysis of a hypothetical batch of a this compound analog.
Table 1: HPLC Purity Analysis of a Representative this compound Analog
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: Acetonitrile/Water (0.1% Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 8.5 min |
| Purity | 99.2% |
Table 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination of a Representative this compound Analog
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 15.1 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (e.e.) | 98.5% |
The data presented in these tables are illustrative and demonstrate the type of detailed findings that are obtained from HPLC analysis. The retention times, resolution, and calculated purity and enantiomeric excess are crucial quality control parameters.
Conformational Analysis and Stereochemical Considerations of 1 Oxa 5 Azaspiro 5.5 Undecane Frameworks
Chair-Chair Interconversions and Conformational Isomerism in Spirocyclic Systems
The six-membered rings of the 1-oxa-5-azaspiro[5.5]undecane system, akin to cyclohexane (B81311), are expected to adopt chair conformations to minimize angle and torsional strain. The interconversion between two chair forms, known as a ring flip, is a fundamental conformational process. masterorganicchemistry.combldpharm.com In this process, axial substituents move to equatorial positions and vice versa. bldpharm.com For 3-Methyl-1-oxa-5-azaspiro[5.5]undecane, the methyl group at the 3-position can exist in either an axial or an equatorial orientation.
The relative stability of these two conformers is primarily dictated by steric interactions. Generally, a substituent in an equatorial position is more stable than in an axial position due to the avoidance of 1,3-diaxial interactions. In the case of an axial 3-methyl group, it would experience steric hindrance from the axial hydrogens or lone pairs on the same ring. The energy barrier for this chair-chair interconversion in cyclohexane is approximately 10 kcal/mol, allowing for rapid interconversion at room temperature. masterorganicchemistry.com The presence of heteroatoms and the spirocyclic nature of the molecule can influence this energy barrier.
The two distinct chair conformations of the 3-methyl substituted ring lead to the existence of conformational isomers. The equilibrium between these isomers is determined by their relative free energies.
Table 1: Comparison of Axial and Equatorial Conformers of this compound
| Conformer | Methyl Group Orientation | Key Steric Interactions | Expected Relative Stability |
| A | Axial | 1,3-diaxial interactions with axial protons/lone pairs | Less Stable |
| B | Equatorial | Gauche interactions with adjacent ring atoms | More Stable |
This table illustrates the general principles of conformational analysis applied to the target molecule. Specific energy differences would require experimental or computational data.
Influence of Spiro Junction on Molecular Rigidity and Three-Dimensionality
The spiro junction is a defining feature of the 1-oxa-5-azaspiro[5.5]undecane framework, imparting significant molecular rigidity. This junction locks the two rings in a perpendicular orientation, which restricts large-scale conformational changes that would be possible in a single ring or a fused ring system. This inherent rigidity contributes to a well-defined three-dimensional structure. The fixed spatial arrangement of substituents is a crucial factor in the biological activity of many spirocyclic compounds, as it can lead to more specific interactions with biological targets. acs.org
The presence of the spiro center also introduces a chiral center if the substitution pattern on the rings is appropriate. Even in the absence of other stereocenters, the spiro atom itself can be a source of chirality. This fixed three-dimensionality is a key aspect of the stereochemistry of these molecules.
Stereoelectronic Effects on Reaction Stereoselectivity
Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a critical role in the reactions of 1-oxa-5-azaspiro[5.5]undecane frameworks. The anomeric effect, a well-known stereoelectronic effect in heterocyclic chemistry, is particularly relevant here. It describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the oxygen in the tetrahydropyran (B127337) ring) to prefer an axial orientation.
In reactions involving the 1-oxa-5-azaspiro[5.5]undecane system, such as electrophilic additions or nucleophilic substitutions, the incoming reagent will approach the molecule from a trajectory that allows for optimal orbital overlap. For instance, in the reduction of a carbonyl group within the ring system, the hydride will preferentially attack from the axial or equatorial face depending on stereoelectronic factors and steric hindrance. An axial attack might be favored to maintain maximum overlap between the developing bond and the existing sigma bonds of the ring. Such stereoelectronic control is crucial in achieving high stereoselectivity in the synthesis of complex spirocyclic molecules.
Conformational Polymorphism and its Implications for Ligand Behavior
Conformational polymorphism is the phenomenon where a single compound crystallizes in multiple forms, with the molecules adopting different conformations in each crystal lattice. Organic molecules with conformational flexibility, such as the 1-oxa-5-azaspiro[5.5]undecane system with its chair-chair interconversions, are prone to exhibiting polymorphism. The specific conformation adopted in the solid state can be influenced by factors such as solvent of crystallization and temperature.
Computational Chemistry and Molecular Modeling of 1 Oxa 5 Azaspiro 5.5 Undecane Derivatives
Quantum Mechanical Calculations for Electronic Structure and Stability
Currently, there is a lack of publicly available research dedicated to the quantum mechanical calculations of the electronic structure and stability specifically for 3-Methyl-1-oxa-5-azaspiro[5.5]undecane. Such studies would typically involve methods like Density Functional Theory (DFT) to determine optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. This information is crucial for understanding the compound's reactivity and its potential for non-covalent interactions with biological targets. While the synthesis of related compounds has been documented, detailed quantum mechanical analysis of this specific derivative is not present in the reviewed literature.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While molecular dynamics (MD) simulations have been employed to understand the binding intricacies of some antitubercular agents with their targets, specific MD studies on this compound are not found in the available scientific literature. nih.gov For related molecules, MD simulations are used to explore the conformational landscape of the ligand and the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can reveal the stability of binding poses predicted by docking studies and provide insights into the allosteric effects and the role of solvent molecules, which are critical for a comprehensive understanding of the interaction.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is pivotal in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand to its target.
Docking studies have been instrumental in identifying and optimizing inhibitors for various bacterial targets. For instance, in the development of novel antitubercular agents, the Mycobacterium membrane protein Large (MmpL3) is a key target. nih.gov While direct docking studies on this compound are not detailed in the literature, research on analogous compounds provides a framework for how such an analysis would be approached. nih.gov
Docking of indole-2-carboxamides into a homology model of MmpL3 has been performed to identify key binding site properties. nih.gov These studies have shown that hydrophobic interactions are a major driving force for binding within a non-polar pocket of the protein. nih.gov The binding affinity, often expressed as a dG bind score, is used to rank potential inhibitors. nih.gov For example, various indole (B1671886) derivatives have been docked against MmpL3, yielding dG bind scores ranging from -40.44 kcal/mol to -59.66 kcal/mol. nih.gov It is through such studies that the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex are elucidated.
Information regarding the docking of this compound against other targets like methionyl-tRNA synthetase (MRS) is not currently available in published research.
The insights gained from docking studies are foundational for structure-based ligand optimization. By understanding the binding mode of a lead compound, medicinal chemists can design new derivatives with improved affinity and selectivity. This process often involves modifying the lead compound to enhance its interactions with the target protein. For example, if a docking study reveals an unfilled hydrophobic pocket in the binding site, a methyl or other lipophilic group might be added to the ligand to fill this space, potentially increasing binding affinity.
Although specific examples of structure-based optimization for this compound are not documented, the general principle is widely applied. The optimization of indole-2-carboxamide inhibitors of MmpL3 serves as a relevant example, where the initial docking results guided the synthesis of new derivatives with improved antitubercular activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.
There are no specific QSAR models reported in the literature for this compound or its close analogs. Developing a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target. The model would then use molecular descriptors (e.g., physicochemical properties, topological indices) to build a predictive equation. Such a model would be invaluable for guiding the design of new 1-oxa-5-azaspiro[5.5]undecane derivatives with enhanced therapeutic potential.
Biological Activity and Mechanistic Insights of 1 Oxa 5 Azaspiro 5.5 Undecane Analogs
Antimicrobial and Antituberculosis Activities
The search for novel antimicrobial agents is a critical area of research, and 1-oxa-5-azaspiro[5.5]undecane analogs have emerged as a promising scaffold. Their activity against various pathogens, including the resilient Mycobacterium tuberculosis, has been a subject of intensive study.
A key target for many antitubercular compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govmdpi.com This protein is essential for the transport of trehalose (B1683222) monomycolate (TMM), a crucial component of the mycobacterial cell wall, across the plasma membrane. nih.govmdpi.com Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. nih.gov
Several structurally diverse small molecules have been identified as inhibitors of MmpL3. nih.gov Analogs of 1-oxa-5-azaspiro[5.5]undecane have shown potent activity against M. tuberculosis, and this activity is often linked to their ability to inhibit MmpL3. For instance, a novel pyrazole (B372694) spirocyclic amine series, structurally related to known MmpL3 inhibitors, demonstrated significant antitubercular activity. nih.gov The activity of these compounds was confirmed to be on-target, as a substantial increase in the minimum inhibitory concentration (MIC) was observed in a M. tuberculosis strain with a mutation in the mmpL3 gene. nih.gov
It is noteworthy that while many compounds target MmpL3, some may also exert their effects through other mechanisms, such as disrupting the proton motive force. nih.gov However, for certain spirocyclic analogs, the primary mechanism of action is believed to be the direct inhibition of MmpL3's TMM transport function. mdpi.comnih.gov
Table 1: Antitubercular Activity of Spirocyclic Amines
| Compound | MIC (μM) | MmpL3 Mutant MIC Shift |
|---|---|---|
| Spirocycle 1 | 0.22 | Large Shift Observed |
| Spirocycle 2 | 0.14 | Large Shift Observed |
Beyond their specific action against M. tuberculosis, various natural and synthetic compounds containing related structural motifs have demonstrated broader antimicrobial activities. nih.govnotulaebotanicae.ro For example, essential oils from various plants, which contain a diverse array of chemical constituents, have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Compounds like eugenol (B1671780) and carvacrol, found in these oils, exhibit significant antimicrobial effects by disrupting bacterial cell membranes and metabolic processes. nih.govnih.gov While not direct analogs of 1-oxa-5-azaspiro[5.5]undecane, the study of these natural antimicrobials provides a broader context for the development of new antibacterial agents.
High-throughput screening of large chemical libraries has also identified numerous scaffolds with antitubercular activity, although the specific targets for many of these compounds remain to be elucidated. nih.gov These screening efforts underscore the potential for discovering novel chemical entities with potent antimicrobial properties.
Antiviral Activities
In addition to their antibacterial effects, certain analogs of 1-oxa-5-azaspiro[5.5]undecane have shown promise as antiviral agents.
The Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes, relies on the nsP2 protein for its replication. acs.orgnih.govnih.gov This multifunctional protein contains a helicase domain that is essential for unwinding the viral RNA, making it an attractive target for antiviral drug development. acs.orgnih.govbiorxiv.org
An oxaspiropiperidine compound has been identified as a first-in-class inhibitor of the CHIKV nsP2 RNA helicase. acs.orgnih.govbiorxiv.org This inhibitor demonstrates remarkable enantioselectivity, with the (R)-enantiomer exhibiting potent inhibition of viral replication, nsP2 helicase ATPase activity, and dsRNA unwinding, while the (S)-enantiomer is significantly less active. acs.orgnih.govbiorxiv.org Further studies have confirmed that the (R)-enantiomer directly binds to the nsP2 helicase protein. nih.govbiorxiv.org The inhibition is noncompetitive with respect to both the ssRNA substrate and ATP, suggesting an allosteric mechanism of action. acs.org
Table 2: Antiviral Activity of Oxaspiropiperidine Enantiomers against Chikungunya Virus
| Compound | Antiviral Activity | Relative Potency |
|---|---|---|
| (R)-1 | Potent | ~300-fold more active than (S)-1 |
| (S)-1 | Weak | >100-fold less active than (R)-1 |
| Racemic (±)-1 | Active | Slightly less potent than (R)-1 |
Enzyme Modulation and Inhibition
The ability of 1-oxa-5-azaspiro[5.5]undecane analogs to modulate the activity of essential enzymes is a key aspect of their biological profile.
Aminoacyl-tRNA synthetases (AaRS) are vital enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.gov Inhibition of these enzymes halts protein production, leading to the cessation of bacterial growth. nih.gov Consequently, AaRSs are considered attractive targets for the development of new antimicrobial agents. nih.gov
Researchers have designed and synthesized stable analogs of methionyl adenylate as inhibitors of methionyl-tRNA synthetase (MetRS). nih.gov These analogs have demonstrated strong inhibitory activity against MetRS from various organisms, including Escherichia coli, Mycobacterium tuberculosis, and Saccharomyces cerevisiae. nih.gov While these specific analogs showed growth inhibition only against E. coli among the microorganisms tested, the findings highlight the potential of targeting MetRS with appropriately designed inhibitors. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 3-Methyl-1-oxa-5-azaspiro[5.5]undecane |
| 1-Oxa-5-azaspiro[5.5]undecane |
| Trehalose monomycolate |
| Eugenol |
| Carvacrol |
| Oxaspiropiperidine |
| Methionyl adenylate |
Superoxide Dismutase (SOD) Activity Modulation
There is no specific information available in the scientific literature regarding the modulation of Superoxide Dismutase (SOD) activity by this compound or its analogs.
Receptor Interaction and Signaling Pathway Modulation
Neuropeptide Y (NPY) Receptor Antagonism
While research into Neuropeptide Y (NPY) receptor antagonists is an active field for conditions like obesity and anxiety, there is no specific data in the peer-reviewed literature detailing the activity of this compound or its close analogs as NPY receptor antagonists. biosynth.comnih.gov A patent has described compounds derived from a 1-oxa-3-azaspiro scaffold as antagonists of the NPY Y5 receptor, but this represents a different chemical structure. google.com
Dual μ-Opioid Receptor Agonism and σ1 Receptor Antagonism
Significant research has been conducted on a class of compounds structurally related to this compound, specifically the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. nih.govacs.org These analogs have been designed and synthesized as potent dual-target ligands, exhibiting agonist activity at the μ-opioid receptor (MOR) and antagonist activity at the sigma-1 receptor (σ1R). nih.govacs.org
The rationale for this dual-action approach is to develop potent analgesics with an improved safety profile compared to traditional opioids. acs.org The σ1 receptor is described as an endogenous anti-opioid system; therefore, antagonizing it is expected to potentiate the analgesic effects of MOR agonism while potentially mitigating side effects like tolerance and constipation. acs.org
Structure-activity relationship (SAR) studies on this scaffold revealed several key findings: nih.govacs.org
Position 2: Small alkyl groups, such as methyl or ethyl, are favorable for activity.
Position 4: Substituted aryl or pyridyl moieties provide the best profiles.
Position 9: Phenethyl groups are preferred for optimal interaction with the receptors.
One of the most promising compounds from this series, designated 15au , demonstrated a balanced profile with high affinity for both receptors. nih.govacs.org It showed potent analgesic effects in animal models, comparable to the standard opioid oxycodone. Notably, and consistent with the proposed mechanism of σ1R antagonism, it produced less constipation at equianalgesic doses. nih.govacs.org
Below is a table summarizing the in vitro pharmacological data for selected 1-oxa-4,9-diazaspiro[5.5]undecane analogs.
Table 1: In Vitro Activity of Selected 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs
| Compound | σ1R Binding (Ki, nM) | MOR Binding (Ki, nM) | MOR Functional Activity (EC50, nM) | MOR Efficacy (%) |
|---|---|---|---|---|
| 15au | 12 | 1.1 | 16 | 82 |
| 15av | 15 | 1.3 | 29 | 77 |
| 15at | 19 | 2.1 | 24 | 88 |
| Morphine | >10000 | 2.2 | 23 | 92 |
| Oxycodone | 3000 | 17 | 35 | 96 |
Data sourced from the Journal of Medicinal Chemistry, 2020. nih.govacs.org
Trace Amine-Associated Receptor 1 (TAAR1) Activation
There are no studies in the current scientific literature that report on the activation of Trace Amine-Associated Receptor 1 (TAAR1) by this compound or its analogs.
Cellular Biology Effects
Specific studies detailing the broader cellular biology effects of this compound are not available in the public domain. The primary cellular effects of its close analogs, the 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, are directly linked to their receptor interactions, namely the modulation of signaling cascades associated with the μ-opioid and σ1 receptors. nih.govresearchgate.net
Antiproliferative Effects on Cancer Cell Lines
There is currently no published research detailing the antiproliferative effects of this compound on any cancer cell lines. Studies on other, structurally distinct, spiro compounds have indicated potential anticancer properties. For instance, research on a series of 1-oxa-4-azaspiro nih.govmdpi.comdeca-6,9-diene-3,8-dione derivatives demonstrated moderate to potent activity against various human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). However, these findings cannot be extrapolated to this compound due to significant structural differences.
Data Table: Antiproliferative Activity of this compound
| Cancer Cell Line | IC₅₀ (µM) | Source |
|---|
Membrane Permeabilizing Effects
No studies have been identified that investigate the membrane permeabilizing effects of this compound. The ability of a compound to permeate cell membranes is a crucial factor in its potential biological activity, but this has not been evaluated for this specific molecule.
Antioxidant Activities and Mechanisms
Similarly, the antioxidant potential of this compound has not been reported in the scientific literature. While various natural and synthetic compounds are known to possess antioxidant properties, there is no data to suggest that this compound has been tested for its ability to scavenge free radicals or to modulate oxidative stress pathways.
Data Table: Antioxidant Activity of this compound
| Antioxidant Assay | Activity | Mechanism | Source |
|---|
Strategic Design and Future Directions for Spirocyclic Oxa Azanes
Exploiting 3-Methyl-1-oxa-5-azaspiro[5.5]undecane as a Privileged Scaffold
The spirocyclic compound this compound has garnered significant attention as a privileged scaffold in medicinal chemistry. Its three-dimensional structure, a departure from the traditionally favored flat aromatic systems, offers a unique topographical advantage for interacting with the complex binding sites of biological targets. This distinct spatial arrangement allows for more precise and potent interactions. The core structure features a piperidine (B6355638) ring fused at the C2 position with a tetrahydropyran (B127337) ring, providing a versatile platform for chemical modifications.
The inherent properties of this scaffold, including the presence of both oxygen and nitrogen heteroatoms, facilitate hydrogen bonding and other polar interactions crucial for target engagement. The methyl group at the 3-position can influence the conformational rigidity of the tetrahydropyran ring, offering a point for stereocontrolled derivatization. Researchers have successfully utilized this scaffold to develop ligands for various G-protein coupled receptors (GPCRs), a vital family of drug targets. The ability to orient substituents in precise three-dimensional vectors allows for the fine-tuning of receptor subtype selectivity, a critical factor in designing therapies with improved efficacy and reduced side effects. The diverse pharmacological profiles achieved through derivatives of this scaffold underscore its privileged nature.
Challenges and Opportunities in Spirocyclic Compound Synthesis
The synthesis of complex spirocyclic systems like this compound presents considerable challenges, primarily in the stereocontrolled construction of the spirocyclic core. The creation of the quaternary spirocenter, where the two rings are conjoined, demands sophisticated synthetic strategies to ensure the desired relative and absolute stereochemistry.
Historically, the synthesis of related spirocyclic oxa-azanes has involved multi-step sequences, such as the double alkylation of a primary amine or intramolecular Michael additions. Contemporary research focuses on developing more efficient and stereoselective methods. Asymmetric catalysis, for instance, is being explored to establish the stereochemistry of the spirocenter early in the synthesis. These advancements not only provide access to target molecules but also enrich the broader field of synthetic organic chemistry. The opportunity to create diverse libraries of spirocyclic compounds by varying substituents on the core scaffold is a powerful tool for exploring new chemical space and identifying novel biological activities. The continuous demand for enantiomerically pure spirocycles for pharmacological evaluation drives the innovation of more effective synthetic routes.
Rational Design Principles for Enhanced Selectivity and Potency
The rational design of potent and selective ligands based on the this compound scaffold is heavily reliant on understanding its structure-activity relationships (SAR). Computational modeling and X-ray crystallography are instrumental in elucidating the binding modes of these compounds with their biological targets. These techniques provide crucial insights into the interactions that dictate affinity and selectivity, thereby guiding the design of more effective analogs.
Emerging Applications and Unexplored Chemical Space in Spirocyclic Chemistry
While the primary focus for this compound has been on GPCRs, its potential applications extend to other target classes, including ion channels and enzymes. The unique structural characteristics of spirocyclic oxa-azanes make them attractive candidates for these underexplored areas. The investigation of new biological targets represents a significant opportunity for future research and development.
Spirocyclic compounds are at the forefront of efforts to expand the diversity of molecular architectures in drug discovery, moving into largely unexplored chemical space. The development of novel synthetic methods that enable the rapid and efficient generation of spirocycle libraries is essential for this exploration. These libraries can then be screened against a wide array of biological targets to identify new starting points for drug development. Furthermore, incorporating spirocyclic motifs into other molecular frameworks, such as peptides and natural products, could lead to novel hybrid molecules with unique biological activities. As our understanding of the synthesis and biological properties of spirocycles continues to advance, the emergence of new therapeutic agents and research tools based on these privileged scaffolds is anticipated.
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish spiro junctions via unique splitting patterns (e.g., geminal coupling in oxazolidine rings). For example, the 1-oxa-5-azaspiro[5.5]undecane scaffold shows distinct signals at δ 3.2–4.0 ppm for oxygenated carbons .
- X-ray Crystallography : Resolves absolute configuration, as seen in studies of spiro[5.5]undecane derivatives isolated from red algae .
Advanced Tip : For diastereomers, employ preparative HPLC with chiral columns (e.g., Chiralpak IA) and mobile phases like methanol/acetonitrile mixtures (1:9 v/v) .
How do structural modifications (e.g., nitrogen/oxygen positioning) impact biological activity?
Advanced Research Focus
Comparative studies of 1-oxa-5-azaspiro[5.5]undecane analogs reveal:
- Dual Ligand Activity : 1-Oxa-4,9-diazaspiro derivatives show enhanced receptor binding due to additional nitrogen atoms, enabling interactions with enzymes like EGFR .
- Stereoelectronic Effects : Substituents at the spiro center influence conformational stability. For example, 1-oxa-7-thiaspiro[5.5]undecane adopts chair conformations stabilized by anomeric effects, altering reactivity in biological systems .
Experimental Design : Synthesize analogs with systematic substitutions (e.g., methyl, cyclohexyl) and evaluate via in vitro cytotoxicity (e.g., MTT assays against HeLa cells) .
How can computational modeling address contradictions in reported biological activities?
Advanced Research Focus
Discrepancies in activity data (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions or compound purity. To resolve these:
Perform molecular dynamics simulations (e.g., GROMACS) to assess binding mode consistency under physiological conditions.
Validate with dose-response curves using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Case Study : A derivative showing poor activity in one study but high potency in another may differ in stereochemistry. Use circular dichroism (CD) to confirm stereochemical integrity .
What strategies optimize reaction yields for spirocyclic compound synthesis?
Q. Basic Research Focus
- Catalyst Screening : Ruthenium-based catalysts (e.g., Grubbs II) improve RCM efficiency, achieving yields >70% for diazaspiro compounds .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while toluene minimizes side reactions in cyclizations .
Troubleshooting : If yields drop below 50%, check for moisture sensitivity or catalyst deactivation. Use molecular sieves or inert atmospheres (N₂/Ar) for moisture-prone steps .
How do spirocyclic frameworks influence pharmacokinetic properties?
Advanced Research Focus
The rigid spiro structure enhances metabolic stability by reducing cytochrome P450 oxidation. For example:
- LogP Values : 1-Oxa-5-azaspiro[5.5]undecane derivatives typically have LogP ~2.5, balancing solubility and membrane permeability .
- Half-Life : In rodent models, 9-(phenylmethyl)-substituted analogs show t₁/₂ > 6 hours due to reduced hepatic clearance .
Methodology : Use in vitro microsomal stability assays (e.g., rat liver microsomes) to predict in vivo performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
